molecular formula C14H13N3O2S2 B14919774 N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide CAS No. 649547-20-6

N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide

Cat. No.: B14919774
CAS No.: 649547-20-6
M. Wt: 319.4 g/mol
InChI Key: ZSRZWWOKAXCIKO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N2-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE involves multiple steps, starting with the preparation of the phenylacetyl hydrazine derivativeThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

N~2~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The phenylacetyl and hydrazino groups may interact with enzymes or receptors, modulating their activity. The thiophene ring can also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar compounds include other phenylacetyl hydrazine derivatives and thiophene-containing molecules. Compared to these compounds, N2-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties . Some similar compounds include:

Properties

CAS No.

649547-20-6

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[[(2-phenylacetyl)amino]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H13N3O2S2/c18-12(9-10-5-2-1-3-6-10)16-17-14(20)15-13(19)11-7-4-8-21-11/h1-8H,9H2,(H,16,18)(H2,15,17,19,20)

InChI Key

ZSRZWWOKAXCIKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=S)NC(=O)C2=CC=CS2

solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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